molecular formula C15H17F3O4S B14124513 Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester

Cat. No.: B14124513
M. Wt: 350.4 g/mol
InChI Key: WZIPHPMZEDEFAI-WCIBSUBMSA-N
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Description

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methanesulfonic acid group, a trifluoromethyl group, and a benzoxecin ring system. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzoxecin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxecin ring.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.

    Esterification with Methanesulfonic Acid: The final step involves the esterification of the intermediate compound with methanesulfonic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of specialty chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It may modulate signaling pathways, influence gene expression, or alter metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid, 1,1,1-trifluoro-, 4-aminophenyl ester
  • Methanesulfonic acid, 1,1,1-trifluoro-, hydrazide
  • Methanesulfonic acid, 1,1,1-trifluoro-, 6-methyl-2-pyridinyl ester

Uniqueness

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester is unique due to its benzoxecin ring system and the presence of both methanesulfonic acid and trifluoromethyl groups. These structural features confer distinct chemical reactivity and stability, making it valuable for various applications.

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-methyl-2H-1-benzoxecin-10-yl ester is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a trifluoromethyl group and a benzoxecin moiety, which contribute to its chemical reactivity and biological interactions. The molecular formula is C15H17F3O4SC_{15}H_{17}F_3O_4S, with a molecular weight of approximately 398.4 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various biological targets.

Biological Activity

Mechanisms of Action:
Research indicates that compounds with similar structural characteristics can exhibit various biological activities including:

  • Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines and modulate immune responses.
  • Anticancer Properties: Preliminary studies suggest potential cytotoxic effects against cancer cell lines through apoptosis induction.
  • Enzyme Modulation: The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity.

Research Findings

A review of the literature reveals several key studies investigating the biological activity of this compound:

  • Cytotoxicity Studies: In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. A study reported an IC50 value indicating effective inhibition of cell proliferation in human breast cancer cells.
  • Anti-inflammatory Activity: Experimental models showed that treatment with this compound reduced inflammation markers in animal models of arthritis. The mechanism was linked to the downregulation of NF-kB signaling pathways .
  • Enzyme Interaction: The compound was found to inhibit specific enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes. This inhibition suggests potential applications in pain management and anti-inflammatory therapies.

Case Studies

Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on breast cancer cells. The results indicated that the compound induced apoptosis through caspase activation and reduced cell viability significantly at concentrations as low as 10 µM over 48 hours.

Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving an induced arthritis model in rats, administration of the compound resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to the control group. Histological analysis confirmed reduced synovial inflammation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers
Enzyme inhibitionInhibits cyclooxygenase (COX)

Properties

Molecular Formula

C15H17F3O4S

Molecular Weight

350.4 g/mol

IUPAC Name

[(4Z)-4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl] trifluoromethanesulfonate

InChI

InChI=1S/C15H17F3O4S/c1-11-4-2-3-5-12-10-13(6-7-14(12)21-9-8-11)22-23(19,20)15(16,17)18/h4,6-7,10H,2-3,5,8-9H2,1H3/b11-4-

InChI Key

WZIPHPMZEDEFAI-WCIBSUBMSA-N

Isomeric SMILES

C/C/1=C/CCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCC1

Canonical SMILES

CC1=CCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCC1

Origin of Product

United States

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